Diphenyltin dichloride is a white crystalline solid []. It is a synthetic compound, not found naturally, and has limited commercial applications. However, it serves as a precursor for other organotin compounds used in scientific research [].
The molecule consists of a central tin (Sn) atom bonded to two chlorine (Cl) atoms and two phenyl (C6H5) groups. The tin atom adopts a distorted tetrahedral geometry with the two phenyl groups occupying adjacent positions for steric hindrance reasons []. This structure makes the molecule somewhat non-polar, explaining its limited solubility in water.
Diphenyltin dichloride can be synthesized by reacting diphenyltin with chlorine gas:
(C6H5)2Sn + Cl2 -> (C6H5)2SnCl2 []
This reaction is a classic example of a halogenation reaction, where a halogen atom (chlorine in this case) replaces a hydrogen atom on the organic molecule.
Diphenyltin dichloride decomposes upon heating, releasing volatile organotin chlorides []. The exact nature of the products depends on the temperature and reaction conditions.
Diphenyltin dichloride is a suspected endocrine disruptor and may cause reproductive and developmental problems. It is also classified as a hazardous material due to its:
Diphenyltin dichloride exhibits notable biological activity, particularly cytotoxic effects against various cancer cell lines. Studies have shown that it interacts with biomolecules such as DNA and proteins, influencing cellular processes. Its cytotoxicity has been attributed to its ability to bind to cellular components, leading to disruption of normal cellular functions and induction of apoptosis in tumor cells . Additionally, it has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains.
Several methods are available for synthesizing diphenyltin dichloride:
Diphenyltin dichloride has various applications across different fields:
Research on diphenyltin dichloride has focused on its interactions with biological molecules. Notably:
Diphenyltin dichloride shares similarities with several other organotin compounds. Below are some comparable compounds along with their unique features:
Compound | Formula | Unique Features |
---|---|---|
Monobutyltin oxide | CHOSn | Used as a biocide; less cytotoxic than diphenyltin. |
Tributyltin chloride | CHClSn | Known for its antifouling properties; highly toxic. |
Dibutyltin dichloride | CHClSn | Used as a stabilizer; less reactive than diphenyltin. |
Triphenyltin hydroxide | CHOSn | Exhibits different biological activity; used as a fungicide. |
Diphenyltin dichloride is unique due to its specific cytotoxicity profile and its ability to form stable complexes with various ligands, which are not as prevalent in other similar compounds. Its applications in both industrial and biological contexts highlight its versatility compared to others within the organotin family.
Diphenyltin dichloride belongs to the broader field of organotin chemistry, which began with Edward Frankland's discovery of diethyltin diiodide ((CH₃CH₂)₂SnI₂) in 1849. The field expanded significantly during the 1900s, particularly after the discovery of Grignard reagents, which facilitated the formation of tin-carbon bonds essential for synthesizing compounds like diphenyltin dichloride. As part of the diorganotin family (R₂SnX₂), this compound represents an important class of tin-containing organometallics that have found diverse applications across multiple sectors.
In academic research, diphenyltin dichloride serves as a key reagent for synthesizing complex macrocyclic compounds, studying biological activities including trypanocidal properties, and exploring novel chemical transformations. The compound's unique reactivity profile makes it valuable for developing new synthetic methodologies and materials with specialized properties.
Diphenyltin dichloride represents a significant member of the organotin family, with its synthesis following well-established methodologies that have been refined over decades of research. The classical approach to synthesizing diphenyltin dichloride involves the reaction of Grignard reagents with tin halides, specifically utilizing phenylmagnesium bromide and tin tetrachloride [1]. This fundamental synthetic route capitalizes on the nucleophilic character of organometallic reagents to form carbon-tin bonds.
The most widely employed synthetic pathway begins with the preparation of tetraphenyltin through the reaction of four equivalents of phenylmagnesium bromide with tin tetrachloride [1]. Following this initial step, the redistribution reaction, also known as the Kocheshkov comproportionation, becomes the key transformation for producing diphenyltin dichloride [1] [2]. This redistribution process involves the reaction of tetraphenyltin with tin tetrachloride according to the stoichiometric relationship: one equivalent of tetraphenyltin reacts with one equivalent of tin tetrachloride to yield two equivalents of diphenyltin dichloride [2].
The redistribution methodology offers several advantages over direct synthetic approaches, including improved control over product distribution and enhanced yields [2]. Research has demonstrated that this reaction proceeds efficiently under mild conditions, often requiring temperatures between 20-50 degrees Celsius, although higher temperatures up to 100 degrees Celsius may be employed to achieve complete conversion [2]. The reaction typically requires one hour for adequate completion, though less soluble reactants may necessitate extended reaction periods to ensure essentially complete redistribution [2].
Alternative synthetic routes have been explored to expand the accessibility of diphenyltin dichloride synthesis. Patent literature describes methods utilizing sodium, chlorobenzene, and tin tetrachloride as starting materials, offering advantages including lower raw material costs and reduced environmental impact compared to traditional Grignard-based approaches [3]. These alternative methodologies demonstrate the ongoing evolution of synthetic strategies aimed at improving efficiency and reducing the complexity of organotin synthesis.
The choice of solvent systems plays a crucial role in determining reaction outcomes and product purity. Dimethyl sulfoxide has proven particularly effective as a reaction medium, facilitating the formation of stable, crystalline complexes with high purity [2]. The incorporation of sulfoxide complexes serves dual purposes: enhancing product stability and providing a convenient method for handling and storing organotin halides [2].
Synthetic Method | Starting Materials | Temperature Range | Typical Yield | Reference |
---|---|---|---|---|
Grignard Route | Phenylmagnesium bromide, Tin tetrachloride | 20-50°C | >90% | [1] [2] |
Redistribution | Tetraphenyltin, Tin tetrachloride | 20-100°C | >90% | [2] |
Alternative Route | Sodium, Chlorobenzene, Tin tetrachloride | Variable | 85-95% | [3] |
The coordination chemistry of diphenyltin dichloride exhibits remarkable diversity, with the compound demonstrating the ability to form complexes with a wide range of ligand systems. The fundamental coordination behavior of diphenyltin dichloride centers on the Lewis acidic character of the tin center, which readily accepts electron pairs from donor atoms to expand its coordination sphere beyond the basic tetrahedral geometry [4] [5].
Bioligand coordination represents a particularly well-studied area within diphenyltin chemistry. Systematic investigations have revealed that diphenyltin dichloride forms stable complexes with amino acids, peptides, and other biologically relevant molecules through multiple coordination modes [4] [5]. The interaction with amino acids such as glycine, proline, methionine, and serine demonstrates the compound's affinity for nitrogen and oxygen donor atoms [4]. These studies have established formation constants and characterized the stepwise formation of complexes in solution using potentiometric techniques [4].
The coordination behavior with peptides reveals additional complexity, with diphenyltin dichloride capable of coordinating through amino and carbonyl groups [4]. Upon deprotonation of amide groups, coordination sites can switch from carbonyl oxygen to amide nitrogen, illustrating the dynamic nature of coordination in these systems [4]. Research has shown that the bulky phenyl groups on tin may hinder certain structural changes, preventing the formation of species that involve coordination center switching from carbonyl oxygen to amide nitrogen [4].
Nitrogen-containing heterocyclic ligands have proven particularly effective in forming stable diphenyltin complexes. Studies with pyrazine demonstrate the formation of polymeric structures with alternating five-coordinate and six-coordinate tin centers [6] [7]. The resulting adducts exhibit abnormally long tin-nitrogen bond lengths, ranging from 2.683 to 2.961 angstroms, indicating weak but significant coordination interactions [6] [7]. These extended bond distances reflect the challenging balance between steric constraints imposed by the phenyl groups and the electronic requirements for coordination bond formation.
Dithiocarbamate ligands represent another important class of coordinating species for diphenyltin dichloride. These sulfur-containing ligands typically coordinate in a bidentate fashion through both sulfur atoms, forming five-membered chelate rings [8] [9]. The coordination mode has been confirmed through various spectroscopic techniques, with infrared spectroscopy revealing characteristic shifts in carbon-nitrogen and carbon-sulfur stretching frequencies upon coordination [8]. Nuclear magnetic resonance studies further support the proposed coordination structures, with carbon-13 nuclear magnetic resonance showing diagnostic peaks around 198-200 parts per million corresponding to the coordinated dithiocarbamate group [8].
The versatility of diphenyltin dichloride in coordination chemistry extends to carboxylate ligands, where the compound can adopt various coordination modes depending on the specific ligand structure and reaction conditions [10] [11]. Crystallographic studies have revealed that carboxylate coordination typically occurs through bridging or chelating modes, with the magnitude of the difference between antisymmetric and symmetric carboxylate stretching frequencies providing diagnostic information about the coordination mode [12].
Ligand Type | Coordination Mode | Typical Bond Lengths (Å) | Geometry | Reference |
---|---|---|---|---|
Amino Acids | N,O-bidentate | Sn-N: 2.2-2.4, Sn-O: 2.0-2.2 | Trigonal bipyramidal | [4] [5] |
Pyrazine | N-monodentate | Sn-N: 2.68-2.96 | Octahedral/Trigonal bipyramidal | [6] [7] |
Dithiocarbamates | S,S-bidentate | Sn-S: 2.4-2.7 | Trigonal bipyramidal | [8] [9] |
Carboxylates | O,O-bidentate | Sn-O: 2.0-2.3 | Variable | [10] [11] |
The structural characterization of diphenyltin dichloride through advanced crystallographic and spectroscopic methods has provided fundamental insights into its molecular geometry and electronic properties. Single-crystal X-ray diffraction studies represent the cornerstone of structural understanding, revealing precise details about bond lengths, angles, and intermolecular interactions [13].
The crystal structure of diphenyltin dichloride belongs to the triclinic system with space group P-1, containing four molecules in the unit cell [13]. The unit cell parameters have been precisely determined: a = 15.905 angstroms, b = 9.367 angstroms, c = 9.034 angstroms, with angles α = 76.89 degrees, β = 93.21 degrees, and γ = 94.78 degrees [13]. The structure determination achieved excellent refinement with a final R-factor of 0.040, indicating high-quality structural data [13].
The molecular geometry around the tin center in diphenyltin dichloride approximates tetrahedral coordination, with mean bond distances of Sn-Cl = 2.346 angstroms and Sn-C = 2.114 angstroms [13]. The valence angles deviate from ideal tetrahedral geometry, with Cl-Sn-Cl = 100 degrees, Cl-Sn-C = 107 degrees, and C-Sn-C = 125.5 degrees [13]. These angular distortions reflect the steric influence of the bulky phenyl groups and electronic effects associated with the tin-chlorine bonds.
Nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the solution-state behavior of diphenyltin dichloride. Tin-119 nuclear magnetic resonance represents a particularly powerful technique for characterizing organotin compounds, with chemical shifts providing information about coordination number and electronic environment [8] [14]. The chemical shifts of diphenyltin groups in various solvents demonstrate that these compounds exist as monomeric species in solution, regardless of their solid-state structure [14].
Proton nuclear magnetic resonance studies reveal characteristic patterns for the phenyl groups, with chemical shifts appearing in the range of 7.27-8.07 parts per million as complex multiplets due to deshielding effects upon complexation [8]. The integration patterns and coupling constants provide additional structural confirmation, with two-bond coupling constants between tin-119 and protons offering insights into coordination geometry [8].
Infrared spectroscopy serves as a routine but essential characterization tool, providing information about functional group coordination and molecular vibrations. The stretching frequencies of tin-carbon bonds typically appear in the region of 200-300 wavenumbers, while tin-chlorine stretches occur at lower frequencies [8] [15]. Changes in these characteristic frequencies upon ligand coordination provide valuable information about structural modifications and coordination modes.
Mössbauer spectroscopy offers unique insights into the electronic environment of tin atoms, particularly regarding coordination number and symmetry. Studies comparing solid-state and solution-phase behavior have revealed discrepancies between techniques, with Mössbauer spectroscopy sometimes failing to distinguish multiple tin environments that are clearly resolved by nuclear magnetic resonance [6] [7]. These observations highlight the complementary nature of different spectroscopic approaches in providing complete structural characterization.
Advanced crystallographic studies of diphenyltin complexes have revealed remarkable structural diversity depending on the coordinating ligands. Pyrazine adducts demonstrate the formation of layered structures with alternating polymeric chains and discrete molecular units [6] [7]. The polymeric chains contain six-coordinate tin centers with abnormally long tin-nitrogen bonds, while the discrete units feature five-coordinate tin with shorter coordination bonds [6] [7].
The crystallographic data for various diphenyltin complexes demonstrate the influence of ligand structure on overall molecular architecture. Dithiocarbamate complexes typically adopt distorted trigonal bipyramidal geometries with the dithiocarbamate ligand coordinating asymmetrically [16] [8]. The asymmetric coordination results in significantly different tin-sulfur bond lengths within the same chelate ring, reflecting the electronic preferences of the tin center.
Analytical Technique | Key Parameters | Typical Values | Structural Information | Reference |
---|---|---|---|---|
X-ray Crystallography | Bond lengths, angles | Sn-Cl: 2.346 Å, Sn-C: 2.114 Å | Molecular geometry | [13] |
¹¹⁹Sn NMR | Chemical shifts | -100 to -200 ppm | Coordination environment | [8] [14] |
¹H NMR | Chemical shifts, coupling | 7.27-8.07 ppm (Ph) | Ligand coordination | [8] |
IR Spectroscopy | Vibrational frequencies | 200-300 cm⁻¹ (Sn-C) | Functional groups | [8] [15] |
Mössbauer Spectroscopy | Isomer shift, quadrupole splitting | Variable | Electronic environment | [6] [7] |
Irritant;Environmental Hazard